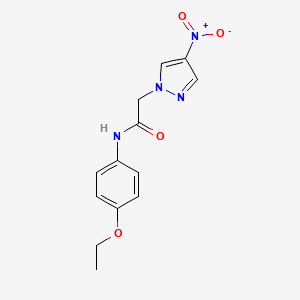
N-(4-ethoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide, commonly known as ENPA, is a synthetic compound that has been studied extensively for its potential applications in scientific research. ENPA is a pyrazole derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments. In
科学的研究の応用
ENPA has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and immunology. In cancer research, ENPA has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for use in chemotherapy. In neuroscience, ENPA has been shown to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and other neurological processes. In immunology, ENPA has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
作用機序
The mechanism of action of ENPA is not fully understood, but it is believed to involve the modulation of various signaling pathways and receptors. In cancer cells, ENPA has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In the brain, ENPA has been shown to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and other neurological processes. In the immune system, ENPA has been shown to inhibit the production of pro-inflammatory cytokines by modulating the activity of NF-κB and other transcription factors.
Biochemical and Physiological Effects:
ENPA has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of GABA receptor activity, and the inhibition of pro-inflammatory cytokine production. In addition, ENPA has been shown to exhibit antioxidant activity and to protect against oxidative stress.
実験室実験の利点と制限
ENPA has several advantages for use in laboratory experiments, including its ability to inhibit cancer cell growth, modulate GABA receptor activity, and inhibit pro-inflammatory cytokine production. However, there are also some limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on ENPA, including further studies on its mechanism of action, its potential use in combination with other drugs for cancer treatment, and its potential use in the treatment of neurological and inflammatory diseases. Additionally, further studies are needed to assess the potential toxicity of ENPA and to identify any potential side effects. Overall, ENPA is a promising candidate for use in scientific research, and further studies are needed to fully understand its potential applications.
合成法
The synthesis of ENPA involves the reaction of 4-ethoxyaniline with ethyl 4,4,4-trifluoroacetoacetate to form 4-ethoxyphenyl-3,3,3-trifluoro-2-oxopropanoate. This intermediate is then reacted with hydrazine hydrate and 4-nitro-1H-pyrazole to give the final product, ENPA.
特性
IUPAC Name |
N-(4-ethoxyphenyl)-2-(4-nitropyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4/c1-2-21-12-5-3-10(4-6-12)15-13(18)9-16-8-11(7-14-16)17(19)20/h3-8H,2,9H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMACXMNYUHFWSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-(4-nitropyrazol-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide](/img/structure/B5141724.png)
![3-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-5-(4-chlorophenyl)-2(3H)-furanone](/img/structure/B5141728.png)
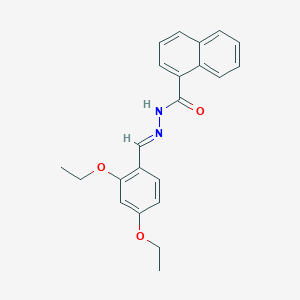
![N-cyclopentyl-6-[(2S)-2-isopropyl-4-methyl-1-piperazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5141746.png)
![N-(2-{[amino(imino)methyl]amino}ethyl)-2-(4-oxo-3,4-dihydro-1-phthalazinyl)acetamide sulfate (2:1)](/img/structure/B5141751.png)
![5,7-dimethyl-2-(3-pyridinyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B5141757.png)
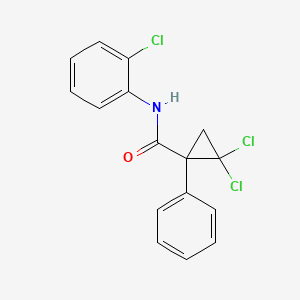

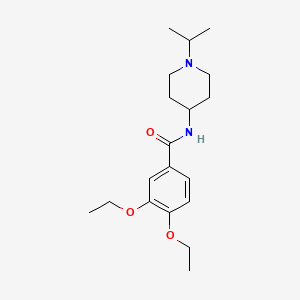
![1'-[(6-nitro-1,3-benzodioxol-5-yl)methyl]spiro[indene-1,4'-piperidine]](/img/structure/B5141777.png)
![ethyl 2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate oxalate](/img/structure/B5141783.png)
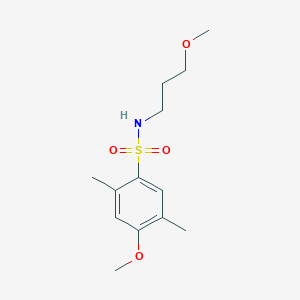
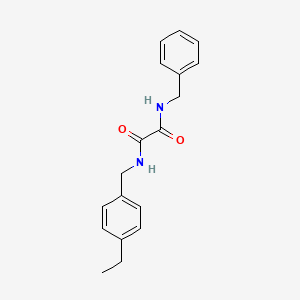
![3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one](/img/structure/B5141817.png)